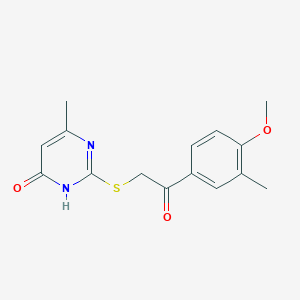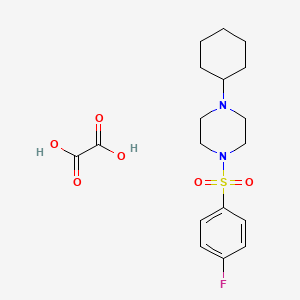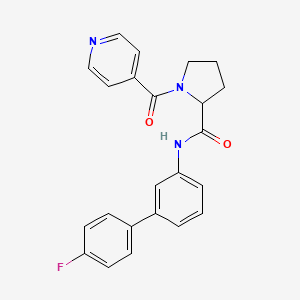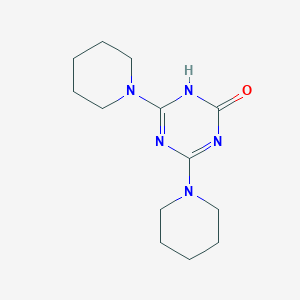
MFCD02366385
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD02366385 is a chemical compound identified by its unique MDL number. This compound is used in various scientific research fields due to its unique properties and reactivity. It is essential to understand its preparation methods, chemical reactions, applications, and mechanism of action to fully appreciate its significance in scientific research.
化学反应分析
MFCD02366385 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the replacement of specific functional groups.
科学研究应用
MFCD02366385 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Additionally, it has industrial applications, such as in the production of specialized materials or as a component in manufacturing processes.
作用机制
The mechanism of action of MFCD02366385 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby influencing biochemical processes within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.
相似化合物的比较
MFCD02366385 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or reactivity. For instance, compounds like 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) share some similarities in terms of their chemical properties and applications . this compound may offer distinct advantages or exhibit unique behaviors that make it particularly valuable in certain research contexts.
属性
IUPAC Name |
2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-6-11(4-5-13(9)20-3)12(18)8-21-15-16-10(2)7-14(19)17-15/h4-7H,8H2,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDHYBPSDJOBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide](/img/structure/B6012389.png)
![4-cyclohexyl-5-[(3-isoxazolylmethyl)thio]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6012393.png)
![1-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE](/img/structure/B6012408.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(4-methoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6012413.png)
![ethyl 4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B6012417.png)
![3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B6012428.png)
![1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol](/img/structure/B6012435.png)

![1-(diethylamino)-3-(2-methoxy-4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6012458.png)
![6-N-cyclopentyl-5-N-methyl-5-N-(pyridin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6012466.png)

![4-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6012480.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(4-fluorophenyl)piperidine](/img/structure/B6012489.png)

